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molecular formula C9H9BrFNO2 B4617563 ethyl N-(4-bromo-2-fluorophenyl)carbamate

ethyl N-(4-bromo-2-fluorophenyl)carbamate

Cat. No. B4617563
M. Wt: 262.08 g/mol
InChI Key: WBIHDRMZPHNYLQ-UHFFFAOYSA-N
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Patent
US06174839B1

Procedure details

Ethyl chloroformate (15.91 g) was added dropwise to a solution of 4-bromo-2-fluoroaniline (25.33 g) and pyridine (21.06 g) in methylene chloride (260 ml) at 0° C., and the mixture was stirred at 10° C. for 3 hours. After the reaction, it was extracted with methylene chloride, then washed with diluted hydrochloric acid and an aqueous sodium hydrogencarbonate solution, and dried over anhydrous magnesium sulfate. Then, methylene chloride was distilled off, and the resulting crude crystals were crystallized from ethyl acetate-n-hexane (1:5 v/v) to obtain the objective ethyl N-(4-bromo-2-fluorophenyl)carbamate (34.45 g).
Quantity
15.91 g
Type
reactant
Reaction Step One
Quantity
25.33 g
Type
reactant
Reaction Step One
Quantity
21.06 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([F:15])[CH:9]=1.N1C=CC=CC=1>C(Cl)Cl>[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH:12][C:2](=[O:3])[O:4][CH2:5][CH3:6])=[C:10]([F:15])[CH:9]=1

Inputs

Step One
Name
Quantity
15.91 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
25.33 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
Quantity
21.06 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 10° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction, it
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
WASH
Type
WASH
Details
washed with diluted hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium hydrogencarbonate solution, and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, methylene chloride was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crude crystals were crystallized from ethyl acetate-n-hexane (1:5 v/v)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 34.45 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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